rac 5-Phosphono Norvaline Hydrochloride
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Overview
Description
rac 5-Phosphono Norvaline Hydrochloride: is a potent and selective NMDA receptor antagonist. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of rac 5-Phosphono Norvaline Hydrochloride can be achieved through multiple synthetic routes. One common method involves the reaction of diethyl 2-acetamido-2-(3-(diethoxyphosphoryl)propyl)malonate with hydrogen chloride under heating conditions . The yield of this reaction is approximately 74%
Chemical Reactions Analysis
rac 5-Phosphono Norvaline Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Reduction: Reduction reactions can also occur, particularly in the presence of strong reducing agents.
Substitution: Substitution reactions are possible, especially involving the amino and phosphono groups.
Common reagents used in these reactions include hydrogen chloride for synthesis and various oxidizing or reducing agents depending on the desired reaction . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
rac 5-Phosphono Norvaline Hydrochloride is widely used in scientific research due to its role as an NMDA receptor antagonist. Its applications include:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in studies involving NMDA receptors, which are crucial for synaptic plasticity and memory function.
Medicine: Investigated for its potential anticonvulsant properties and its role in neurological research.
Industry: Limited industrial applications due to its primary use in research.
Mechanism of Action
The compound exerts its effects by selectively antagonizing NMDA receptors. NMDA receptors are a type of glutamate receptor that play a key role in synaptic plasticity and memory function. By inhibiting these receptors, rac 5-Phosphono Norvaline Hydrochloride can modulate neural activity and has potential anticonvulsant effects .
Comparison with Similar Compounds
rac 5-Phosphono Norvaline Hydrochloride can be compared to other NMDA receptor antagonists such as:
AP5 (2-Amino-5-phosphonopentanoic acid): Another NMDA receptor antagonist with similar properties.
MK-801 (Dizocilpine): A non-competitive NMDA receptor antagonist with potent effects.
Ketamine: A well-known NMDA receptor antagonist used in both research and clinical settings.
This compound is unique due to its specific structure and selective antagonism of NMDA receptors .
Properties
IUPAC Name |
2-amino-5-phosphonopentanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO5P.ClH/c6-4(5(7)8)2-1-3-12(9,10)11;/h4H,1-3,6H2,(H,7,8)(H2,9,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOLQDPGUQFTOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CP(=O)(O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClNO5P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80544270 |
Source
|
Record name | 5-Phosphononorvaline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80544270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95306-96-0 |
Source
|
Record name | 5-Phosphononorvaline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80544270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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